4-Bromo-5-chloro-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-fluorobenzoic acid is a halogen substituted benzoic acid . It has an empirical formula of C7H3BrClFO2 and a molecular weight of 253.45 .
Synthesis Analysis
4-Bromo-5-chloro-2-fluorobenzoic acid is used in the synthesis of many important drugs, including anti-cancer agents, anti-inflammatory drugs, and antibiotics . It may also be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-fluorobenzoic acid consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and a carboxylic acid group .Scientific Research Applications
- Synthesis of Biaryl Intermediates
- Field : Organic Chemistry
- Application : 4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates .
- Method : This typically involves a palladium-mediated coupling with various aryl boronic acids .
- Results : The outcome of this process is the production of biaryl intermediates, which are important in various areas of chemistry .
- Acidity Study
- Field : Organic Chemistry
- Application : The compound can be used in studies comparing the acidity of different fluorobenzoic acids .
- Method : This involves comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
- Material Science
- Field : Material Science
- Application : 4-Bromo-2-chloro-5-fluorobenzoic acid is often used in the field of material science .
- Method : The specific methods of application can vary widely depending on the specific research or experiment being conducted .
- Results : The results or outcomes obtained can also vary widely, but this compound is generally used due to its unique chemical properties .
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCZAHBPRQWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-fluorobenzoic acid | |
CAS RN |
1349708-91-3 |
Source
|
Record name | 4-Bromo-5-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.